2-[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile
CAS No.: 2549022-14-0
Cat. No.: VC11832087
Molecular Formula: C21H26N6
Molecular Weight: 362.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549022-14-0 |
|---|---|
| Molecular Formula | C21H26N6 |
| Molecular Weight | 362.5 g/mol |
| IUPAC Name | 2-[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C21H26N6/c1-21(2,3)17-13-18(25-19(24-17)15-6-7-15)26-9-11-27(12-10-26)20-16(14-22)5-4-8-23-20/h4-5,8,13,15H,6-7,9-12H2,1-3H3 |
| Standard InChI Key | ZPIMXCGMDWVLDY-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=C(C=CC=N4)C#N |
| Canonical SMILES | CC(C)(C)C1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=C(C=CC=N4)C#N |
Introduction
Functional Groups and Potential Applications
-
Pyrimidine Ring: This ring is common in nucleic acids and many pharmaceuticals, contributing to biological activity.
-
Piperazine Ring: Often used in drug design due to its ability to form hydrogen bonds and interact with biological targets.
-
Pyridine Ring with a Carbonitrile Group: The nitrile group can participate in various chemical reactions, making it useful for further modification.
Synthesis and Characterization
The synthesis of such compounds typically involves multiple steps, including the formation of the pyrimidine and piperazine rings, followed by their coupling to the pyridine ring. Characterization would involve techniques like NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the structure and purity of the compound.
Potential Research Findings
While specific research findings on 2-[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile are not available, compounds with similar structures have shown promise in various fields:
-
Pharmaceuticals: Compounds with pyrimidine and piperazine rings are often explored for their biological activity, including antiviral, antibacterial, and anticancer properties.
-
Materials Science: The presence of multiple rings and functional groups can contribute to unique physical properties, making them candidates for advanced materials.
Data Table: Comparison of Similar Compounds
| Compound | Molecular Weight (g/mol) | Functional Groups | Potential Applications |
|---|---|---|---|
| N-(4-(4-(2-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)butyl)-5-((dimethylamino)methyl)imidazo[1,2-a]pyridine-2-carboxamide | 560.7 | Pyrimidine, Piperazine, Imidazopyridine | Pharmaceuticals |
| tert-Butyl 4-(6-chloropyridin-2-yl)piperidine-1-carboxylate | 296.79 | Pyridine, Piperidine | Pharmaceuticals, Intermediates |
| 2-[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile | Estimated < 500 | Pyrimidine, Piperazine, Pyridine | Pharmaceuticals, Materials |
Note: The molecular weight of 2-[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile is estimated based on similar compounds and may vary depending on actual synthesis and characterization data.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume